molecular formula C9H6ClNO3 B15332896 Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate

Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate

Cat. No.: B15332896
M. Wt: 211.60 g/mol
InChI Key: UKOXPAORBWBENE-UHFFFAOYSA-N
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Description

Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the class of benzoxazole derivatives Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 6-chlorobenzoic acid and isoxazole derivatives.

  • Reaction Conditions: The reaction conditions often involve the use of coupling agents like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and solvents such as dry DMF (Dimethylformamide) under room temperature conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)11-14-8/h2-4H,1H3

InChI Key

UKOXPAORBWBENE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=NO1)Cl

Origin of Product

United States

Scientific Research Applications

Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate is compared with other similar compounds such as Methyl 6-bromobenzo[c]isoxazole-3-carboxylate and Methyl 6-fluorobenzo[c]isoxazole-3-carboxylate. These compounds share structural similarities but differ in the halogen substituent, which can influence their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Methyl 6-bromobenzo[c]isoxazole-3-carboxylate

  • Methyl 6-fluorobenzo[c]isoxazole-3-carboxylate

  • Methyl 6-iodobenzo[c]isoxazole-3-carboxylate

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